1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-
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Overview
Description
1,4-Dioxaspiro[45]decan-2-one, 3-(2-oxo-2-phenylethyl)- is an organic compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxolane ring and a cyclohexane ring, with a phenyl group attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- typically involves the reaction of a precursor compound with an oxidant. One common method is the diastereoselective Felkin anti aldol addition to a methyl ketone, followed by selective methylation . The reaction conditions often require specific organic synthesis techniques and laboratory equipment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound has potential pharmaceutical activity and is used in the synthesis of bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone ethylene acetal: Similar spirocyclic structure but lacks the phenyl group.
2,2-Pentamethylene-1,3-dioxolan-4-one: Another spirocyclic compound with a different substituent pattern.
Uniqueness
1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)- is unique due to its specific spirocyclic structure and the presence of the phenyl group.
Properties
CAS No. |
824390-36-5 |
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Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-phenacyl-1,4-dioxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H18O4/c17-13(12-7-3-1-4-8-12)11-14-15(18)20-16(19-14)9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-11H2 |
InChI Key |
MIHWNQSKBJCYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(C(=O)O2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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